molecular formula C28H19N3O6 B584569 Deferasirox Salicyloyl Ester CAS No. 1395346-28-7

Deferasirox Salicyloyl Ester

カタログ番号 B584569
CAS番号: 1395346-28-7
分子量: 493.475
InChIキー: QGTKWIQUZBNSNT-LGUFXXKBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deferasirox Salicyloyl Ester is an impurity of Deferasirox . Deferasirox is an iron chelator used to treat chronic iron overload caused by blood transfusions . It is also used in patients with non-transfusion-dependent thalassemia syndromes, and in patients with elevated liver iron concentration and serum ferritin .


Synthesis Analysis

The synthesis of Deferasirox Salicyloyl Ester involves the formation of a complex structure. The chemical name for this compound is 4- (3- (2- ( (2-hydroxybenzoyl)oxy)phenyl)-5- (2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid .


Molecular Structure Analysis

The molecular structure of Deferasirox Salicyloyl Ester is complex. It has a molecular formula of C28H19N3O6 and a molecular weight of 493.5 . The structure includes a 1,2,4-triazole ring, which is a key feature of the molecule .


Chemical Reactions Analysis

Deferasirox is an orally active chelator that is selective for iron (as Fe3+). It is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . Although deferasirox has very low affinity for zinc and copper, there are variable decreases in the serum concentration of these trace metals after the administration of deferasirox .


Physical And Chemical Properties Analysis

Deferasirox is a tridentate ligand, with high affinity and specificity for iron. The active form is highly lipophilic and bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1–4 h post-dose .

科学的研究の応用

Anti-Cancer Therapeutics

Deferasirox Salicyloyl Ester has been studied for its potential as an organelle-targeting traceable anti-cancer therapeutic . Research indicates that strategic functionalization of deferasirox can produce derivatives that exhibit enhanced activity against A549 lung cancer cells. One such derivative demonstrated improved antiproliferative activity and preferential localization within the lysosome of cancer cells .

Iron Chelation Therapy

As a derivative of deferasirox, this compound plays a significant role in iron chelation therapy (ICT) . It’s particularly used for treating chronic iron overload due to blood transfusions in patients with conditions like thalassaemia. The compound’s high affinity and specificity for iron make it a first-line iron chelator worldwide .

Pharmacokinetics and Pharmacodynamics

The pharmacological profile of Deferasirox Salicyloyl Ester is crucial for treatment tailoring. Studies have shown differences in bioavailability between various formulations, which is essential for optimizing dosage and treatment schedules. This has implications for both the efficacy and safety of treatments for iron-loading anaemias .

Colorimetric Chemosensor

Deferasirox Salicyloyl Ester acts as a colorimetric chemosensor for detecting and quantifying Fe3+ in aqueous samples. This application is vital for various biochemical and industrial processes where monitoring iron levels is crucial .

Organelle-Targeting

The compound’s ability to target specific organelles opens up possibilities for organelle-specific drug delivery systems . This could enhance the efficacy of drugs by concentrating their effects where they are most needed, reducing side effects and improving patient outcomes .

Antiproliferative Activity

Research into Deferasirox Salicyloyl Ester has also highlighted its antiproliferative properties . This is particularly relevant in the context of cancer treatment, where controlling the proliferation of cancer cells is a primary objective .

Safety And Hazards

Deferasirox may cause serious and fatal acute kidney injury, hepatic toxicity, and gastrointestinal hemorrhage . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and is very toxic to aquatic life with long-lasting effects .

将来の方向性

Deferasirox is the first-line iron chelator worldwide for the treatment of chronic iron overload due to blood transfusions in patients from the age of 2 years and older and for non-transfusion-dependent thalassemia syndromes in patients aged 10 years and older . Future research may focus on its potential use as an anticancer agent .

特性

IUPAC Name

4-[3-[2-(2-hydroxybenzoyl)oxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O6/c32-22-10-4-1-7-19(22)26-29-25(30-31(26)18-15-13-17(14-16-18)27(34)35)21-9-3-6-12-24(21)37-28(36)20-8-2-5-11-23(20)33/h1-16,32-33H,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIJCIIYZDKOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC(=O)C5=CC=CC=C5O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deferasirox Salicyloyl Ester

CAS RN

1395346-28-7
Record name 2-Hydroxybenzoic Acid 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl Ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。